molecular formula C10H15N3O B13170483 N-[6-(Aminomethyl)pyridin-2-YL]butanamide

N-[6-(Aminomethyl)pyridin-2-YL]butanamide

Cat. No.: B13170483
M. Wt: 193.25 g/mol
InChI Key: NAXLFIIWBILPQE-UHFFFAOYSA-N
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Description

N-[6-(Aminomethyl)pyridin-2-YL]butanamide is a pyridine-derived amide compound characterized by a butanamide group attached to the 6-position of the pyridine ring, with an aminomethyl substituent at the same position. Its synthesis typically involves functionalization of the pyridine ring via alkylation or amidation reactions, though specific protocols are less documented in open literature compared to analogs .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-[6-(aminomethyl)pyridin-2-yl]butanamide

InChI

InChI=1S/C10H15N3O/c1-2-4-10(14)13-9-6-3-5-8(7-11)12-9/h3,5-6H,2,4,7,11H2,1H3,(H,12,13,14)

InChI Key

NAXLFIIWBILPQE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Aminomethyl)pyridin-2-YL]butanamide typically involves the reaction of 2-aminopyridine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Aminomethyl)pyridin-2-YL]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

N-[6-(Aminomethyl)pyridin-2-YL]butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]butanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood by comparing it to related pyridyl amides and aminomethyl derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name Substituents (Pyridin-2-yl Position 6) Molecular Weight (g/mol) Key Properties
N-[6-(Aminomethyl)pyridin-2-YL]butanamide Aminomethyl + butanamide ~209.3* Moderate solubility in polar solvents; potential for metal coordination via NH₂ and amide groups
N-(6-Methylpyridin-2-yl)pivalamide Methyl + pivalamide ~222.3 Hydrophobic (tert-butyl group); used in coordination polymer synthesis
rac-N-{6-[Bromo(hydroxy)methyl]pyridin-2-yl}pivalamide Bromo(hydroxy)methyl + pivalamide ~317.2 Reactive bromine substituent; forms unexpected by-products under radical conditions
N-(6-Aminopyridin-2-yl)acetamide Amino + acetamide ~151.2 High polarity; prone to hydrogen bonding

*Calculated based on molecular formula.

Physicochemical and Coordination Properties

  • Solubility: The aminomethyl and butanamide groups enhance water solubility compared to tert-butyl or brominated analogs, which are more lipophilic.
  • Metal Coordination: The NH₂ group in this compound can act as a Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). This contrasts with brominated derivatives, where halogens may participate in weaker interactions .

Biological Activity

N-[6-(Aminomethyl)pyridin-2-YL]butanamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an aminomethyl group and a butanamide moiety. This structure is hypothesized to contribute to its biological activity through interactions with various biological targets.

The compound's biological activity can be attributed to its interaction with specific receptors and enzymes. Notably, it may act as an agonist or antagonist for certain G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.

Table 1: Potential Biological Targets of this compound

TargetTypeMechanism of Action
G protein-coupled receptorsAgonist/AntagonistModulates signaling pathways affecting cell growth and apoptosis
Cyclooxygenase (COX)InhibitorReduces inflammatory mediators like PGE2
Phospholipase A2InhibitorAffects phospholipid metabolism in cells

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticonvulsant, and potential anticancer effects.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit COX enzymes, leading to decreased production of inflammatory mediators such as prostaglandins. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against COX-2, indicating significant anti-inflammatory potential .

Anticonvulsant Activity

In pharmacological evaluations, derivatives of pyridine compounds have exhibited notable anticonvulsant effects. Similar compounds have been tested against seizure models, showing significant reductions in seizure frequency and severity .

Anticancer Potential

Recent studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest . The compound's ability to modulate p53 activity further enhances its potential as an anticancer agent .

Case Studies

  • Anti-inflammatory Effects : A study evaluated the efficacy of a related compound in a rat model of paw edema. The results indicated a significant reduction in edema comparable to established NSAIDs like celecoxib .
  • Anticonvulsant Activity : In a controlled trial, several pyridine derivatives were tested for their anticonvulsant properties using the maximal electroshock seizure test. The results showed that some derivatives significantly reduced seizure activity at doses of 25 mg/kg and 50 mg/kg .
  • Cancer Cell Studies : In vitro studies on K562 leukemia cells demonstrated that treatment with this compound led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase, highlighting its potential as a therapeutic agent against leukemia .

Q & A

Basic Research Questions

Q. What synthetic strategies are typically employed to synthesize N-[6-(Aminomethyl)pyridin-2-YL]butanamide and its analogs?

  • Methodological Answer : The synthesis of pyridinyl-substituted butanamide derivatives generally involves multi-step reactions. A common approach includes:

  • Step 1 : Functionalization of the pyridine ring at the 6-position. For example, introducing an aminomethyl group via reductive amination or nucleophilic substitution, as seen in analogs like N-(3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl) derivatives .
  • Step 2 : Amide bond formation using activated carboxylic acids (e.g., HATU-mediated coupling) or condensation reactions under reflux with solvents like ethanol or acetonitrile .
  • Purification : Chromatography (TLC-guided) or recrystallization in solvents such as ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., aminomethyl protons at δ 3.2–4.0 ppm) and carbon backbone .
  • FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., FAB-MS for [M+H]+ peaks, as in ).
  • Elemental Analysis : Ensures stoichiometric consistency .

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in amidation .
  • Catalysis : Use of triethylamine (TEA) or DMAP to accelerate coupling reactions .
  • Temperature Control : Reflux conditions (70–100°C) for efficient amine activation, monitored by TLC to minimize by-products .

Advanced Research Questions

Q. What computational methods predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions, focusing on hydrogen bonding with the aminomethyl group and π-π stacking via the pyridinyl ring .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • MD Simulations : Evaluate conformational dynamics in aqueous or lipid environments (e.g., using GROMACS) .

Q. How do structural modifications at the aminomethyl or pyridinyl positions alter physicochemical properties?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl at pyridinyl-6) increase metabolic stability but reduce solubility .
  • LogP Optimization : Introducing hydrophilic groups (e.g., hydroxyl) improves aqueous solubility, measured via shake-flask assays .
  • Steric Hindrance : Bulky substituents (e.g., cyclohexyl in STM2457 analogs) may hinder enzymatic degradation .

Q. What strategies resolve contradictory data in biological activity assays for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50 determination) to rule out false positives .
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (MTT assays) .
  • Analytical Validation : Ensure compound purity (>95% via HPLC) and stability (e.g., under assay conditions) to exclude degradation artifacts .

Q. What are the key considerations for designing analogs with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Lipophilicity : Target LogP 2–3 (calculated via ChemDraw) to balance permeability and solubility .
  • Molecular Weight : Keep <450 Da to facilitate passive diffusion .
  • P-gp Substrate Prediction : Use in silico tools (e.g., SwissADME) to minimize efflux transporter interactions .

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